BenchChemオンラインストアへようこそ!

Ivacaftor hydrate

CFTR potentiation mutant selectivity EC50 comparison

Ivacaftor hydrate (CAS 1134822-07-3; VX-770 hydrate) is the hydrated crystalline form of ivacaftor, a first-in-class, orally bioavailable small-molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Ivacaftor functions by increasing the channel open probability (Po) of CFTR at the cell surface and is a BCS class II drug with poor intrinsic aqueous solubility (.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
Cat. No. B1139302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvacaftor hydrate
Synonyms(Z)-N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carbimidic acid hydrate
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O
InChIInChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2
InChIKeyMYELKYHBCRDZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivacaftor Hydrate: What Research and Industrial Buyers Need to Know Before Procuring This CFTR Potentiator


Ivacaftor hydrate (CAS 1134822-07-3; VX-770 hydrate) is the hydrated crystalline form of ivacaftor, a first-in-class, orally bioavailable small-molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. Ivacaftor functions by increasing the channel open probability (Po) of CFTR at the cell surface and is a BCS class II drug with poor intrinsic aqueous solubility (<0.05 μg/mL, log P = 5.6) [2][3]. The hydrate form (C24H30N2O4, MW 410.51) is one of several multicomponent solid forms of ivacaftor characterized by X-ray crystallography, and its solid-state behavior under biorelevant pH conditions has direct implications for formulation development, analytical reference standard selection, and pharmacokinetic (PK) study design [4].

Why Ivacaftor Hydrate Cannot Be Substituted with Other CFTR Potentiators or Alternative Solid Forms


Ivacaftor hydrate occupies a uniquely narrow position within the CFTR modulator landscape that precludes generic substitution along three independent axes. First, mutant-level selectivity: ivacaftor's potency is sharply and inversely diverged across CFTR genotypes relative to competing potentiators — it is substantially more potent on G551D gating mutations (EC50 100 nM) than on F508del (EC50 25 nM in FRT cells), whereas next-generation potentiators such as GLPG1837 invert this profile with 113-fold weaker G551D activity (EC50 339 nM) but 8.3-fold enhanced F508del potency (EC50 3 nM) [1]. Second, clinical efficacy is remarkably mutation-dependent: ivacaftor produces a 10.5% absolute improvement in ppFEV1 and a −48.1 mmol/L sweat chloride reduction in G551D patients, yet only a non-significant 1.7% ppFEV1 change in F508del homozygous individuals [2]. Third, the choice of solid form — hydrate versus anhydrous free base, salt, cocrystal, or solvate — is not an analytical formality; multicomponent forms exhibit divergent solid-state stability and solubility profiles under biorelevant pH conditions, with most solvates and salts converting to the hydrate form in aqueous media [3]. These three layers of differentiation mean that substituting ivacaftor hydrate with another potentiator, or a non-hydrate solid form, will produce non-equivalent experimental, bioanalytical, and pharmacological outcomes.

Ivacaftor Hydrate Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence for Scientific Procurement Decisions


Mutant-Specific Potency: Ivacaftor vs GLPG1837 on G551D and F508del CFTR

Ivacaftor exhibits a distinct mutant-selectivity profile compared to the next-generation potentiator GLPG1837. Ivacaftor's potency on G551D-CFTR (EC50 100 nM) is 3.4-fold superior to that of GLPG1837 (EC50 339 nM), whereas GLPG1837 is 8.3-fold more potent on F508del-CFTR (EC50 3 nM vs 25 nM for ivacaftor) [1]. This inversion in mutation preference — ivacaftor favoring the gating mutant G551D, GLPG1837 favoring the processing mutant F508del — reflects fundamentally different structure–activity relationships governing potentiator–CFTR interactions. Furthermore, single-channel measurements and YFP-halide efflux assays demonstrate that GLPG1837 achieves ~2.5-fold greater channel activity than VX-770 on G551D-CFTR in certain assay contexts, highlighting context-dependent readouts that must be considered when selecting a potentiator for in vitro studies [2].

CFTR potentiation mutant selectivity EC50 comparison G551D F508del

Clinical Efficacy Differentiation: Ivacaftor Monotherapy in G551D vs F508del Homozygous Patients

Ivacaftor's clinical efficacy is sharply stratified by CFTR genotype. In G551D patients (≥6 years old), ivacaftor monotherapy produces an absolute increase in ppFEV1 of 10.5% and a sweat chloride reduction of −48.1 mmol/L through week 48 compared to placebo — representing the largest ppFEV1 improvement observed across all CFTR modulator categories [1][2]. In stark contrast, in homozygous F508del patients, ivacaftor produces only a 1.7% absolute change in ppFEV1 (not statistically significant) and a sweat chloride reduction of merely −2.9 mmol/L [2]. A systematic review of 14 placebo-controlled RCTs confirmed that no significant ppFEV1 improvements were observed for ivacaftor monotherapy in F508del homozygous individuals, whereas effects in G551D individuals were robust and sustained [3]. This genotype-efficacy gradient is intrinsic to ivacaftor's mechanism as a pure potentiator — it requires CFTR to be present at the cell surface, a condition met in G551D (trafficking-competent, gating-defective) but not in F508del (trafficking-defective) without concomitant corrector therapy.

clinical efficacy ppFEV1 sweat chloride G551D F508del homozygous CFTR modulator

CFTR Protein Stability: Ivacaftor-Induced F508del Destabilization vs Icenticaftor

A critical liability of ivacaftor that has emerged from comparative studies is its propensity to destabilize corrector-rescued F508del CFTR protein. In single-channel measurements from BHK-21 cells, the combination of correctors (elexacaftor/tezacaftor) with icenticaftor increased F508del-CFTR open probability (Po) to 0.74, more than double the Po achieved with ivacaftor (Po = 0.32) under identical corrector-rescue conditions [1]. Western blot analysis of primary F508del homozygous human bronchial epithelial (HBE) cultures revealed that 48-hour treatment with ivacaftor at 5 μM caused a significant reduction in the mature CFTR band C/band B ratio (C/B), indicative of protein destabilization, whereas icenticaftor at the same concentration did not [1]. In BHK-21 cells stably expressing F508del, ivacaftor treatment significantly decreased the C/B ratio, while icenticaftor preserved mature CFTR levels [2]. This destabilization effect of ivacaftor on F508del is consistent with prior independent reports and represents a pharmacologically meaningful limitation for chronic treatment protocols using ivacaftor-containing regimens in F508del models [1].

CFTR destabilization F508del protein stability icentiicaftor Western blot channel open probability

Pharmacokinetic Differentiation: Ivacaftor vs Deuterated Analog Deutivacaftor (VX-561)

Ivacaftor has a relatively short human terminal half-life of approximately 11–12 hours, necessitating twice-daily dosing (150 mg q12h) and producing significant peak-to-trough plasma concentration fluctuations [1][2]. The deuterated analog deutivacaftor (VX-561, CTP-656) was specifically engineered to address this limitation. In Phase 1 crossover pharmacokinetic comparisons, deutivacaftor demonstrated a reduced rate of clearance and an extended elimination half-life of approximately 19.2 hours — a 60–75% prolongation compared to ivacaftor — enabling once-daily dosing [3][4]. Deutivacaftor also produced greater plasma concentrations at 24 hours post-dose and increased overall exposure (AUC) compared to ivacaftor, with a similar safety profile [4]. In G551D/F508del human bronchial epithelial (HBE) cells, deutivacaftor exhibits an EC50 of 255 nM for CFTR potentiation . This PK differentiation is attributed to the deuterium isotope effect at the t-butyl groups, which slows CYP3A-mediated oxidative metabolism that is the primary clearance pathway for ivacaftor [1].

pharmacokinetics half-life deutivacaftor VX-561 metabolic stability once-daily dosing

Solid-Form Stability Hierarchy: Ivacaftor Hydrate as the Thermodynamic Sink in Aqueous Media

The solid form landscape of ivacaftor is highly polymorphic, with the dihydrate (IVA–2H2O) occupying a pivotal position as the thermodynamic sink into which most other multicomponent forms convert under aqueous conditions. A systematic crystal engineering study of eight new multicomponent solid forms demonstrated that when exposed to pH 1.2 and pH 6.8 buffers, the majority of prepared salts and solvates were unstable and converted to either their hydrate or solvate forms [1]. Only the IVA–GER (geraniol solvate, crystallized as a monohydrate) exhibited solid-state stability in both pH media [1]. In contrast, the salt forms IVA–HCl–EA and IVA–HBr–ACA, and solvates IVA–DACA and IVA–ETA — despite delivering 2.5-fold and 37-fold solubility enhancements in pH 1.2 and pH 6.8 buffers respectively — reverted to hydrate/solvate forms, rendering their solubility advantage transient in aqueous environments [1]. The neutral IVA form-B (anhydrous polymorph) and the dihydrate form represent the two most relevant reference forms, with the hydrate form being the inevitable endpoint for aqueous suspension formulations and dissolution studies.

solid-state stability polymorph hydrate solubility pH stability multicomponent solids

Ivacaftor Hydrate: Evidence-Backed Application Scenarios for Research Procurement and Formulation Development


G551D Gating-Mutant CFTR Electrophysiology and Ion Transport Studies

Ivacaftor hydrate is the definitive tool compound for studying CFTR gating potentiation in G551D-mutant models. With an EC50 of 100 nM on G551D-CFTR and a demonstrated ability to increase channel open probability ~6-fold in recombinant cells, it provides the gold-standard reference for patch-clamp electrophysiology, Ussing chamber short-circuit current (ISC) measurements in primary human bronchial epithelial (HBE) cultures, and chloride efflux assays targeting the G551D gating defect [1][2]. The clinical translatability of these in vitro findings is uniquely validated: ivacaftor monotherapy in G551D patients yields a 10.5% absolute ppFEV1 improvement and −48.1 mmol/L sweat chloride reduction, the largest effect size observed among all CFTR modulator classes [3]. For laboratories studying gating mutations, ivacaftor hydrate remains the only potentiator with extensive clinical validation linking in vitro channel modulation to patient-level outcomes.

Pharmaceutical Solid-Form Screening and Preformulation Development

The ivacaftor hydrate form (IVA–2H2O) is the critical reference standard for solid-state characterization during preformulation development. Given that most multicomponent solid forms of ivacaftor (salts, cocrystals, and solvates) are unstable in aqueous media at both gastric (pH 1.2) and intestinal (pH 6.8) pH, reverting to the hydrate or parent solvate forms, the dihydrate serves as the thermodynamic endpoint and must be included as a control in all polymorph screening, dissolution testing, and stability studies [1]. Procurement of the analytically validated hydrate form (CAS 1134822-07-3) with certified purity (HPLC, NMR) and documented XRPD pattern is essential for generating regulatory-grade solid-state characterization data packages. The hydrate form's defined stoichiometry (C24H30N2O4, MW 410.51) also makes it the preferred form for quantitative bioanalytical method development, as its water content is fixed and reproducible, unlike hygroscopic anhydrous forms that can adsorb variable amounts of atmospheric moisture.

In Vivo Pharmacokinetic and Drug–Drug Interaction Studies Requiring the Reference Potentiator

Ivacaftor hydrate is the appropriate procurement choice for in vivo PK and drug–drug interaction (DDI) studies requiring the clinically validated reference potentiator with a well-characterized metabolic pathway. Ivacaftor's human terminal half-life of ~11–12 hours, extensive CYP3A4/3A5-mediated metabolism at the t-butyl group, >99% plasma protein binding (primarily to α1-acid glycoprotein and albumin), and pronounced positive food effect on oral bioavailability are all extensively documented in regulatory filings and clinical literature [1][2][3]. These well-defined PK parameters make ivacaftor hydrate the reference standard against which novel formulations (e.g., cyclodextrin inclusion complexes, Dispersome® technology, amorphous solid dispersions) and next-generation potentiators (e.g., deutivacaftor) are benchmarked for bioavailability, exposure, and food-effect comparisons [4].

Combination CFTR Modulator Research: Corrector + Potentiator Screening

Ivacaftor hydrate is an essential component of combination CFTR modulator screening cascades, particularly for F508del rescue protocols where it is paired with correctors (e.g., lumacaftor, tezacaftor, elexacaftor). However, researchers must account for ivacaftor's established limitation: chronic exposure (48 h, 5 μM) destabilizes corrector-rescued F508del CFTR protein, reducing mature band C levels on Western blot, an effect not observed with the alternative potentiator icenticaftor [1]. This finding has direct implications for experimental design in F508del combination studies — acute ivacaftor exposure in Ussing chambers is appropriate for measuring maximal CFTR function, but chronic co-treatment protocols should include protein stability endpoints and consider icenticaftor as a comparator to control for ivacaftor-induced destabilization artifacts [1]. For studies focused on G551D/F508del compound heterozygous models, ivacaftor hydrate remains the clinically validated potentiator reference, achieving 48% recovery of CFTR functionality compared to wild-type in HBE cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivacaftor hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.